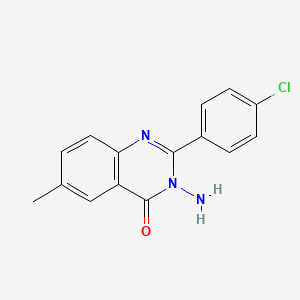

3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

3-amino-2-(4-chlorophenyl)-6-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c1-9-2-7-13-12(8-9)15(20)19(17)14(18-13)10-3-5-11(16)6-4-10/h2-8H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZKOQZRLNXYLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N(C2=O)N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303091-12-5 | |

| Record name | 3-AMINO-2-(4-CHLOROPHENYL)-6-METHYL-4(3H)-QUINAZOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional Cyclocondensation Approaches

Anthranilic Acid Derivative Pathway

The foundational route for synthesizing quinazolinones involves anthranilic acid derivatives. For 3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone, 6-methylanthranilic acid serves as the starting material. Reacting this with 4-chlorobenzoyl chloride in pyridine at 0°C yields 2-(4-chlorophenyl)-6-methyl-4H-benzo[d]oxazin-4-one through N-acylation and dehydrative cyclization. Subsequent treatment with hydrazine hydrate under reflux conditions for 10 hours facilitates ring expansion, forming the quinazolinone core. This method achieves a yield of 79% under conventional heating.

Mechanistic Insights

Hydrazine acts as a nucleophile, attacking the lactone carbonyl group of the oxazinone intermediate. Intramolecular cyclization eliminates water, forming the quinazolinone ring. The amino group at position 3 originates from hydrazine, while the 4-chlorophenyl and 6-methyl groups are introduced via the acyl chloride and anthranilic acid precursors, respectively.

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation significantly enhances the efficiency of quinazolinone synthesis. Using 800 W microwave power, the cyclocondensation of 2-(4-chlorophenyl)-6-methyl-4H-benzo[d]oxazin-4-one with hydrazine hydrate completes in 5 minutes, compared to 10 hours under reflux. This method improves the yield to 87%, attributed to uniform heating and reduced side reactions.

Optimization Parameters

- Power : 800 W ensures rapid energy transfer without degrading thermally sensitive groups.

- Solvent : Pyridine remains the solvent of choice due to its ability to absorb microwaves and stabilize intermediates.

- Yield Correlation : Higher yields under microwaves correlate with minimized decomposition of the hydrazine intermediate.

Green Chemistry Approaches

Aldehyde-Anthranilamide Condensation

An environmentally friendly method involves condensing 4-chlorobenzaldehyde with 6-methylanthranilamide in the presence of FeCl₃ or iodine catalysts. This one-pot, solvent-free reaction proceeds at 80°C under aerial oxidation, achieving yields up to 92%.

Reaction Mechanism

- Imine Formation : The aldehyde reacts with the primary amine of anthranilamide, forming a Schiff base.

- Oxidation : FeCl₃ catalyzes the oxidation of the imine to a quinazolinone via a radical mechanism.

- Cyclization : Intramolecular attack by the amide nitrogen on the electrophilic carbon completes the ring.

Advantages Over Traditional Methods

Comparative Analysis of Synthetic Routes

Structural Characterization and Validation

Chemical Reactions Analysis

Functionalization of the 3-Amino Group

The primary reactive site is the 3-amino group, enabling diverse derivatizations:

2.1. Acylation Reactions

-

Chloroacetylation : Reacting with chloroacetyl chloride in dichloromethane/triethylamine yields 2-chloro-N-(4-oxo-2-(4-chlorophenyl)-6-methylquinazolin-3(3H)-yl)acetamide .

Conditions : Room temperature, 30 minutes.

Yield : ~70–85% .

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Chloroacetyl chloride | 2-Chloroacetamide derivative | 70–85 |

-

Arylamide formation : Microwave-assisted coupling with aromatic hydrazides (e.g., 4-nitrobenzohydrazide) produces 3-(4-nitrobenzamido)-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone .

Conditions : 120–150°C, 20–33 minutes.

Yield : 58–85% .

2.2. Heterocyclic Hybridization

-

Oxadiazole coupling : Reaction with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol in dry acetone/K₂CO₃ yields 3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone .

Conditions : Reflux, 6 hours.

Yield : ~60% .

| Heterocycle | Hybrid Product | Yield (%) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Oxadiazole-quinazolinone conjugate | 60 |

Electrophilic Substitution

The quinazolinone core undergoes nitration at position 6 due to the electron-donating methyl group :

-

Nitration : Treatment with fuming HNO₃/H₂SO₄ introduces a nitro group at position 6, forming 3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone-6-nitro derivative .

Reactivity order : 8 > 6 > 5 > 7 > 4 > 2 .

Biological Activity Correlations

Derivatives exhibit cytotoxic and antimicrobial properties:

-

Cytotoxicity : 3-Acylated derivatives (e.g., chloroacetamide) show IC₅₀ values of 7.52 μM against HeLa cells .

-

Antimicrobial activity : Oxadiazole hybrids inhibit Gram-positive bacteria (MIC: 12.5–25 μg/mL) .

| Derivative | Activity (IC₅₀/MIC) | Cell Line/Strain | Reference |

|---|---|---|---|

| Chloroacetamide | 7.52 μM | HeLa | |

| Oxadiazole conjugate | 12.5 μg/mL | S. aureus |

Green Synthetic Approaches

Microwave irradiation significantly improves reaction efficiency:

-

Time reduction : From 10 hours (conventional) to 5 minutes .

-

Solvent-free conditions : Ethanol or water as solvents enhance sustainability .

Structural Confirmation

-

¹H-NMR :

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including 3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumorigenesis.

Case Study: EGFR Inhibition

- A study highlighted the potential of quinazolinone derivatives as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. Compounds with structural similarities to this compound demonstrated significant inhibition of EGFR autophosphorylation, indicating their potential as anticancer agents .

Antimicrobial Properties

The antimicrobial efficacy of quinazolinone derivatives has been well-documented. The compound exhibits notable antibacterial and antifungal activities, making it a candidate for further development in treating infections.

Antibacterial Activity

- Studies have shown that modifications on the quinazolinone nucleus can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions have demonstrated improved efficacy against resistant strains .

Antifungal Activity

- Research also indicates that quinazolinones possess antifungal properties, with certain derivatives showing effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger .

CNS Depressant Effects

Quinazolinone compounds have been explored for their central nervous system (CNS) depressant activities. The tranquilizing effects of these compounds make them potential candidates for developing new anxiolytic or sedative medications.

Pharmacological Insights

- A patent described the tranquilizing properties of quinazolinone derivatives, suggesting that compounds like this compound could be formulated into pharmaceutical compositions aimed at treating anxiety without significant hypnotic effects .

Synthesis and Green Chemistry Approaches

The synthesis of this compound has also been a focus of research, particularly utilizing green chemistry methods to enhance yield and reduce environmental impact.

Green Synthesis Techniques

- Recent studies employed microwave-assisted synthesis and deep eutectic solvents to produce this compound efficiently. These methods not only improve yields but also align with sustainable chemistry practices .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in cell proliferation and apoptosis, such as tyrosine kinases and caspases.

Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Cytotoxicity and Anticancer Activity

Antimicrobial Activity

Antibacterial Activity

- 4(3H)-Quinazolinone core derivatives: Methicillin-resistant Staphylococcus aureus (MRSA) inhibition (MIC = 1–4 µg/mL) via penicillin-binding protein targeting .

Key Research Findings

- Substituent Effects: The 4-chlorophenyl group at position 2 enhances lipophilicity and target binding in kinase inhibitors . Amino groups at position 3 improve solubility and hydrogen-bonding interactions with biological targets .

- SAR Insights :

Biological Activity

3-Amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The compound is synthesized via various methods involving the cyclization of substituted anilines and carbonyl compounds. Recent advancements have included microwave-assisted synthesis techniques that enhance yield and reduce reaction times .

Anticancer Activity

Numerous studies have reported the anticancer potential of quinazolinone derivatives, including this compound. The compound exhibits significant inhibitory activity against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 values in the range of 5.9 ± 1.7 µM have been observed, indicating potent cytotoxic effects .

- PC3 (Prostate Cancer) : The compound demonstrated effective growth inhibition with an IC50 value of approximately 10 µM .

Table 1 summarizes the anticancer activity across different cell lines:

Antimicrobial Activity

Research indicates that quinazolinones possess antimicrobial properties against both gram-positive and gram-negative bacteria. The compound has been shown to effectively inhibit strains such as Staphylococcus aureus and Escherichia coli:

- Gram-positive bacteria : More susceptible to quinazolinone derivatives.

- Gram-negative bacteria : Showed moderate sensitivity, with specific derivatives exhibiting enhanced activity due to structural modifications .

Table 2 outlines the antimicrobial efficacy against selected bacterial strains:

Anticonvulsant Activity

The anticonvulsant properties of quinazolinones have been explored in various models. In vivo studies demonstrated that certain derivatives act as positive allosteric modulators of GABA_A receptors, which are crucial for seizure control:

- Seizure Models : Compounds were tested using the pentylenetetrazole-induced seizure model, showing significant protective effects at doses of 50 to 150 mg/kg .

Case Studies

- Antitumor Efficacy : A study evaluated a series of quinazolinone derivatives, including our compound, against various human cancer cell lines. The results indicated that modifications at specific positions on the quinazolinone ring significantly influenced anticancer activity, particularly through EGFR inhibition .

- Synergistic Effects : Another investigation highlighted the synergistic effects of combining quinazolinones with beta-lactam antibiotics against resistant bacterial strains like MRSA, enhancing their therapeutic potential .

Q & A

Q. What are the primary synthetic routes for 3-amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone?

The compound is commonly synthesized via:

- Niementowski reaction : Starting from 2-aminobenzamide derivatives, cyclization with acetic anhydride or formamide under reflux conditions .

- Electrochemical synthesis : Utilizing aluminum and carbon electrodes with acetic acid as an electrolyte, enabling oxidative cyclization at room temperature, which avoids high temperatures and transition-metal catalysts .

- Condensation methods : Reacting 6-bromo-2-substituted benzoxazin-4-one with amines (e.g., trimethoprim, pyrimethamine) to form disubstituted quinazolinones .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- Spectroscopy : IR for carbonyl (C=O) and amine (N-H) groups; H-NMR for aromatic protons and substituent analysis (e.g., methyl groups at position 6) .

- X-ray crystallography : Resolves planar bicyclic quinazolinone systems and dihedral angles between aromatic rings, confirming substituent positions .

- Elemental analysis : Validates molecular formula and purity .

Q. What biological activities have been reported for this compound?

- Antimicrobial : Activity against Staphylococcus aureus (MIC: 16–32 µg/mL), attributed to the 4-chlorophenyl and methyl groups enhancing membrane disruption .

- Antiviral : Selective activity against vaccinia virus (MIC: 1.92 µg/mL), linked to the 6-bromo and 4-chlorophenyl substituents .

- Anti-inflammatory/analgesic : Inhibition of cyclooxygenase-2 (COX-2) via electron-withdrawing substituents at position 2 .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of quinazolinone derivatives?

- Position 2 : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance anti-inflammatory activity by stabilizing interactions with COX-2 .

- Position 3 : Amino groups improve solubility and hydrogen-bonding potential, critical for antimicrobial activity .

- Position 6 : Methyl or bromo substituents increase lipophilicity, enhancing antiviral potency against enveloped viruses like vaccinia .

Q. What advanced electrochemical methods improve synthesis efficiency?

- Undivided cell systems : Enable oxidative cyclization of 2-aminobenzamides at room temperature, achieving yields >80% without metal catalysts .

- Electrolyte optimization : Acetic acid facilitates proton transfer, reducing side reactions compared to traditional acid catalysts .

Q. How can contradictions in antimicrobial activity data across studies be resolved?

Discrepancies often arise from:

- Strain specificity : Gram-positive vs. Gram-negative bacterial membrane differences alter compound permeability .

- Substituent positioning : For example, 3-benzyl derivatives show higher S. aureus activity than 3-amino analogs due to enhanced hydrophobic interactions .

- Assay conditions : Variations in pH, nutrient media, and incubation time impact MIC values .

Q. What computational approaches are used to predict biological activity?

- Molecular docking : Identifies binding interactions with targets like thymidylate kinase (antiviral) or EGFR (anticancer). For example, docking studies reveal that 6-methyl and 4-chlorophenyl groups stabilize hydrophobic pockets in viral enzymes .

- ADME-Tox prediction : Evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives with optimal drug-likeness .

Q. What challenges exist in optimizing reaction conditions for large-scale synthesis?

- Temperature sensitivity : Traditional methods require high temperatures (>160°C), leading to decomposition, whereas electrochemical methods mitigate this .

- Byproduct formation : Use of SnCl in reductions generates toxic waste; greener alternatives (e.g., NaBH) are under investigation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but complicate purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.